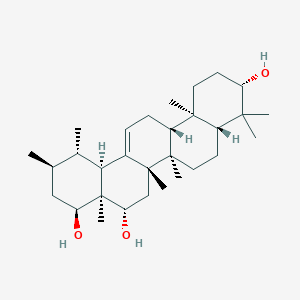

12-Ursene-3,16,22-triol

Description

Significance of Pentacyclic Triterpenoids in Natural Product Research

Pentacyclic triterpenoids represent a large and structurally diverse class of natural products that are widely distributed in the plant kingdom and fungi. researchgate.netnih.gov These compounds, composed of a 30-carbon skeleton, are secondary metabolites derived from the isoprenoid biosynthetic pathway. researchgate.netrsc.org Their significance in natural product research is immense, primarily due to their broad spectrum of potent biological and pharmacological activities. researchgate.netbohrium.com

Researchers have demonstrated that pentacyclic triterpenoids possess anti-inflammatory, antiviral, antioxidant, and anticancer properties, among others. researchgate.netrsc.org This has made them a focal point in the search for new therapeutic agents. researchgate.netbohrium.com Compounds like oleanolic acid, betulinic acid, and ursolic acid are well-studied examples that have shown potential in preclinical studies for treating various diseases. rsc.orgresearchgate.net Their complex and varied structures serve as valuable scaffolds for medicinal chemistry, where modifications can lead to enhanced activity and improved pharmacological profiles. researchgate.netbohrium.com However, challenges such as low natural abundance and poor water solubility have spurred research into metabolic engineering and synthetic biology to produce these compounds in larger quantities. researchgate.netnih.gov

Classification and Structural Features of Ursane-Type Triterpenoids

Triterpenoids are classified based on the number of rings in their structure, with tetracyclic and pentacyclic types being the most common. rsc.orgnih.gov Pentacyclic triterpenoids are further categorized into several main groups based on their carbon skeleton, including the lupane, oleanane (B1240867), and ursane (B1242777) types. numberanalytics.comrsc.org

The ursane-type, also referred to as the α-amyrin type, is characterized by a 6-6-6-6-6 pentacyclic ring system. rsc.orgsinica.edu.tw The foundational structure is a 30-carbon skeleton derived from the cyclization of squalene (B77637). numberanalytics.com The key feature that distinguishes the ursane skeleton from its common isomer, the oleanane skeleton, is the position of the methyl groups on the E-ring; in the ursane type, there is a methyl group at the C-19 and C-20 positions. numberanalytics.comnih.gov This basic framework can be extensively modified in nature through various enzymatic reactions such as oxidation, glycosylation, and acylation. rsc.org These modifications, occurring at different positions on the rings, give rise to a vast array of naturally occurring ursane analogs with diverse properties. rsc.org

Overview of Academic Research on 12-Ursene-3,16,22-triol and Related Ursane Analogs

Academic inquiry into this compound has identified it as a specific member of the ursane triterpenoid (B12794562) family. The (3β,16β,22α)-isomer of this compound has been isolated from natural sources, including the Patagonian shrub Nardophyllum bryoides and the herb Euphorbia supina. chemsrc.comchemicalbook.com Research has shown that this particular terpenoid exhibits cytotoxic activity. chemsrc.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C30H50O3 | chemsrc.comnih.gov |

| Molecular Weight | 458.72 g/mol | chemsrc.comnih.gov |

| CAS Number | 1242085-06-8 | chemsrc.comnih.gov |

| Density | 1.1±0.1 g/cm³ | chemsrc.com |

| Boiling Point | 554.5±50.0 °C | chemsrc.com |

| Flash Point | 226.1±24.7 °C | chemsrc.com |

| LogP | 7.47 | chemsrc.com |

The broader research landscape for ursane analogs is extensive, with a significant focus on compounds with more established biological profiles, such as ursolic acid. Ursolic acid, which shares the same core ursane skeleton, is widely studied for its anticancer, anti-inflammatory, and anti-HIV activities. sinica.edu.twtandfonline.com A considerable body of research is dedicated to the chemical modification of ursolic acid to enhance its potency and bioavailability. tandfonline.com

Investigations into other related ursane-type triterpenoids continue to reveal new compounds and activities. For instance, various ursane derivatives have been isolated from plants like Nerium oleander and Salvia species, demonstrating anti-inflammatory and anti-proliferative effects. nih.govresearchgate.net Furthermore, biotransformation studies using microorganisms like Alternaria alternata on ursolic acid have successfully produced novel hydroxylated analogs, such as urs-12-en-2α,3β,28-triol, highlighting a promising method for generating structural diversity. researchgate.net The ongoing discovery of new ursane-type glycosides from plants like Centella asiatica and their subsequent evaluation for anti-inflammatory properties underscores the continued interest in this class of compounds for drug discovery. nih.govresearchgate.net

Table 2: Selected Research Findings on Ursane Triterpenoid Analogs

| Compound/Analog | Source/Method | Observed Activity | Reference |

|---|---|---|---|

| (3β,16β,22α)-Urs-12-ene-3,16,22-triol | Isolated from Nardophyllum bryoides | Cytotoxic | chemsrc.com |

| Ursolic Acid | Widespread in medicinal plants | Anticancer, anti-inflammatory, anti-HIV | sinica.edu.twtandfonline.com |

| 3β,20α-dihydroxyurs-21-en-28-oic acid | Isolated from Nerium oleander | Anti-inflammatory, Anticancer | nih.gov |

| Corosolic Acid (2α,3β-dihydroxyurs-12-en-28-oic acid) | Bioconversion of ursolic acid by Alternaria alternata | Antiproliferative against cancer cell lines | researchgate.net |

| Isomadecassoside | Isolated from Centella asiatica | Anti-inflammatory (reduces nitrite (B80452) production) | nih.gov |

| Asiaticoside G | Isolated from Centella asiatica | Anti-inflammatory (inhibits nitric oxide and TNF-α) | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(3S,4aR,6aR,6bS,8S,8aR,9S,11R,12S,12aS,14aR,14bR)-4,4,6a,6b,8a,11,12,14b-octamethyl-2,3,4a,5,6,7,8,9,10,11,12,12a,14,14a-tetradecahydro-1H-picene-3,8,9-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H50O3/c1-17-15-23(32)30(8)24(33)16-29(7)19(25(30)18(17)2)9-10-21-27(5)13-12-22(31)26(3,4)20(27)11-14-28(21,29)6/h9,17-18,20-25,31-33H,10-16H2,1-8H3/t17-,18+,20+,21-,22+,23+,24+,25+,27+,28-,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGONBGYCMTFIR-RZAVEIDBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2(C(CC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@]2([C@H](C[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)[C@@H]2[C@H]1C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Advanced Isolation Methodologies of 12 Ursene 3,16,22 Triol

Botanical Sources and Distribution of Ursane (B1242777) Triterpenoids

Ursane-type triterpenoids are a class of pentacyclic triterpenoids derived from the precursor α-amyrin. sinica.edu.twresearchgate.net These compounds are widely distributed in the plant kingdom and are recognized for their structural diversity. sinica.edu.twmaxapress.com The specific compound, 12-Ursene-3,16,22-triol (C₃₀H₅₀O₃), has been identified and isolated from a select number of plant species. mdpi.comresearchgate.net

The compound (3β,16β,22α)-Urs-12-ene-3,16,22-triol has been successfully isolated from the Patagonian shrub Nardophyllum bryoides. researchgate.netnih.gov Researchers obtained the terpenoid from an ethanol (B145695) extract of the fresh aerial parts of the plant, highlighting this species as a confirmed natural source of the compound. nih.govdntb.gov.ua

This compound has also been isolated from the herbaceous plant Euphorbia supina. imist.maresearchgate.netdntb.gov.ua This finding expands the known botanical origins of the compound and indicates its presence across different plant families.

The ursane skeleton is a common structural motif in triterpenoids found across numerous plant genera. While this compound itself has been found in Calendula officinalis, the broader family of ursane triterpenoids is prevalent in a wide array of plants, indicating a shared biosynthetic pathway. sinica.edu.twresearchgate.net

The following table summarizes the occurrence of ursane-type triterpenoids in various plant genera.

| Genus | Common Ursane Triterpenoids/Derivatives Mentioned | References |

| Calendula | α-amyrin, Ursadiol, Ursatriol | researchgate.netresearchgate.netscispace.com |

| Maytenus | A diverse range of ursane triterpenes | ijpsonline.comoup.comnih.gov |

| Ficus | Various ursane-type triterpenes, including new derivatives | |

| Salvia | Salvurmin A, Salvurmin B, Urmiensolide B, Urmiensic acid | maxapress.com |

| Crotalaria | General presence of ursane-type pentacyclic triterpenes | maxapress.com |

| Nerium | 28-nor-urs-12-ene-3β,17β-diol, 3β-hydroxyurs-12-en-28-aldehyde | sinica.edu.tw |

| Centella | Asiatic acid, Madecassic acid, Asiaticoside, Madecassoside | |

| Pyrethrum | Ursa-12-en-3beta,11beta,16beta-triol-3-O-palmitate |

Plants from the genus Maytenus are a particularly rich source of various triterpenoids, including those of the friedelane, lupane, oleanane (B1240867), and ursane series. oup.comnih.gov Similarly, the Ficus genus is known for producing a wealth of triterpenes and sterols. Numerous studies on various Salvia species have led to the isolation of novel ursane triterpenoids, such as polyhydroxylated ursane derivatives from Salvia grossheimii and unique compounds from Salvia urmiensis. maxapress.com In Nerium oleander, several ursane-type pentacyclic terpenoids have been identified alongside other triterpenes. The well-known medicinal plant Centella asiatica is characterized by its significant content of ursane triterpenoids like asiatic acid and madecassic acid, which are considered its major bioactive constituents. Research on Pyrethrum tatsienense has also resulted in the isolation of novel ursane triterpenoids.

Contemporary Chromatographic Techniques for Triterpenoid (B12794562) Isolation

The isolation and purification of specific triterpenoids from complex plant extracts is a significant challenge due to the structural similarity of these compounds. Modern chromatography is indispensable for this purpose, employing a variety of techniques to achieve separation and purification.

A typical isolation protocol is a multi-step process that often begins with solvent extraction followed by various chromatographic methods. Traditional methods rely on repeated column chromatography (CC) over silica (B1680970) gel and may be followed by preparative thin-layer chromatography (TLC) for final purification.

More advanced and efficient techniques are now commonly employed. The table below outlines several contemporary chromatographic methods used for the isolation and analysis of triterpenoids.

| Technique | Description | Application in Triterpenoid Isolation | References |

| Flash Chromatography | A rapid form of preparative column chromatography that uses pressure to increase solvent flow rate, reducing separation time. | Successfully applied for the simple and rapid isolation of oleanolic and maslinic acids from olive leaf extracts. | |

| High-Performance Liquid Chromatography (HPLC) | A highly efficient separation technique using high pressure to pass the solvent through a column packed with fine particles. | Used for the quantification of β-sitosterol, stigmasterol, lupeol, and β-amyrin in plant extracts. | |

| High-Speed Counter-Current Chromatography (HSCCC) | A support-free liquid-liquid partition chromatography method that avoids irreversible adsorption of the sample onto a solid support. | Proven effective for the preparative isolation of ursane-type triterpenoids from Centella asiatica and other plants, offering high recovery and rapid separation. | |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. | Used for the identification and quantification of triterpenoids like euphol (B7945317) and tirucallol, and for analyzing purified fractions from rosemary leaves. | |

| Macroporous Resin Chromatography | An adsorption chromatography method used for initial cleanup and enrichment of target compounds from crude extracts. | Employed for the initial purification of triterpenoids from Schisandra chinensis and Carya cathayensis husks before further separation. researchgate.net | researchgate.net |

| Supercritical Fluid Extraction (SFE) | A "green" extraction technique that uses a supercritical fluid, typically CO₂, as the solvent, often with a co-solvent like ethanol. | A selective method for obtaining triterpenoid-enriched extracts from various plant materials, including apple pomace. oup.com | oup.com |

The choice of technique often depends on the specific goals of the research, from initial screening and quantification (HPLC, GC-MS) to large-scale preparative isolation (Flash Chromatography, HSCCC).

Strategies for High-Throughput Isolation and Purification of Complex Triterpenoid Mixtures

The immense chemical diversity of natural products presents a significant hurdle for high-throughput screening (HTS) and isolation. Crude plant extracts contain a multitude of compounds, which can interfere with assays and complicate purification. To address this, several strategies have been developed to streamline the process of identifying and isolating compounds from complex triterpenoid mixtures.

One key strategy is the prefractionation of crude extracts prior to screening. This approach involves a rough separation of the extract into several fractions based on polarity. Prefractionation helps to remove highly polar or nonpolar interfering substances, concentrate minor metabolites, and separate compounds that might have conflicting effects in bioassays.

Another powerful strategy involves the use of advanced hyphenated analytical platforms for rapid screening. Techniques such as Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HR-MS) , particularly with tandem MS (MS/MS), are crucial for the high-throughput detection of secondary metabolites. The development of tandem mass spectral libraries for known triterpenoids allows for the rapid and cost-effective identification of these compounds in diverse plant extracts without the need for immediate isolation of each component. This metabolomics-based approach, combining LC-HR-ESI-MS/MS with data-dependent acquisition, can significantly accelerate the characterization of triterpenoids in complex herbal formulations.

Furthermore, combining multiple hyphenated platforms like GC-MS, LC-MS/MS, and LC-SPE-NMR/MS provides a comprehensive methodology for screening both saponin (B1150181) profiles in intact extracts and aglycone profiles in hydrolyzed samples. ijpsonline.com While challenging, this multi-platform approach yields detailed comparative data, revealing significant differences in the composition of complex mixtures. Methods like High-Speed Counter-Current Chromatography (HSCCC) are also inherently suitable for faster, more efficient large-scale purification compared to conventional column chromatography, contributing to a higher throughput workflow from crude extract to pure compound.

Biosynthetic Pathways and Biotransformational Studies of Ursane Triterpenoids

Enzymatic Pathways Leading to the Ursane (B1242777) Skeleton

The biosynthesis of the ursane skeleton, a fundamental structure of a major class of pentacyclic triterpenoids, originates from the acyclic precursor squalene (B77637). nih.gov This process is a key branch of the isoprenoid pathway, diverging from sterol synthesis after the formation of 2,3-oxidosqualene (B107256). pnas.orgresearchgate.net In eukaryotes, squalene is first activated to (3S)-2,3-oxidosqualene by the enzyme squalene epoxidase. nih.govresearchgate.net

The crucial step in forming the characteristic five-ring structure of ursane triterpenoids is the cyclization of 2,3-oxidosqualene. This complex reaction is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netnih.gov Specifically, the formation of the ursane scaffold is initiated by the cyclization of 2,3-oxidosqualene into α-amyrin. nih.govnih.govwikipedia.org This transformation is mediated by α-amyrin synthase, a type of OSC. researchgate.netresearchgate.net Interestingly, no enzyme has been found to exclusively synthesize α-amyrin; instead, mixed amyrin synthases that produce both α-amyrin (the precursor to ursane-type triterpenoids) and β-amyrin (the precursor to oleanane-type triterpenoids) are involved. nih.govmdpi.com

The cyclization process itself is a remarkable cascade of carbon-carbon bond formations and rearrangements. The enzyme is thought to bind the 2,3-oxidosqualene substrate in a specific chair-chair-chair-boat conformation, which guides the regio- and stereospecific cyclization to form the pentacyclic structure. acs.org This initial cyclization creates a branching point between primary metabolism (sterol synthesis) and secondary metabolism (triterpenoid synthesis). researchgate.net

Following the formation of the initial α-amyrin skeleton, further structural diversity is achieved through the action of various modifying enzymes, primarily from the cytochrome P450 (CYP) monooxygenase family. researchgate.netfrontiersin.orgnih.gov These enzymes catalyze a range of oxidative reactions, such as hydroxylation and carboxylation, at different positions on the ursane core, leading to a vast array of naturally occurring ursane triterpenoids. frontiersin.orgfrontiersin.org For instance, the widely distributed ursolic acid is produced from α-amyrin via C-28 oxidation, a reaction catalyzed by specific CYP716 family enzymes. researchgate.netfrontiersin.org

Microbial Biotransformation of Ursane Precursors and Derivatives

Microbial biotransformation has emerged as a powerful tool for the structural diversification and functional enhancement of ursane triterpenoids. This approach utilizes whole microbial cells or their isolated enzymes to catalyze specific chemical modifications on a substrate molecule, often with high regio- and stereoselectivity that can be difficult to achieve through conventional chemical synthesis.

Bioconversion of Ursolic Acid by Fungi (e.g., Alternaria alternata)

Fungi, in particular, have demonstrated significant potential in the biotransformation of ursane triterpenoids. While specific studies detailing the bioconversion of 12-Ursene-3,16,22-triol were not found in the searched literature, the biotransformation of structurally related and more abundant ursane triterpenoids, such as ursolic acid, provides valuable insights into the types of reactions that can be achieved.

Fungal species are known to perform a variety of transformations on the ursane skeleton, including hydroxylation, glycosylation, and oxidation. These modifications can significantly alter the biological properties of the parent compound. For example, the introduction of hydroxyl groups can increase the polarity and water solubility of the molecule, potentially enhancing its bioavailability.

Microbial Modification for Structural Diversification and Functional Enhancement

The use of microorganisms extends beyond simple hydroxylation reactions. Microbial systems offer a platform for creating libraries of novel ursane derivatives. nih.gov By screening different microbial strains, it is possible to identify those capable of performing unique and valuable chemical transformations. This approach to structural diversification is crucial for exploring the structure-activity relationships of ursane triterpenoids and for developing new compounds with enhanced or novel biological activities. nih.gov

The ultimate goal of these microbial modifications is to generate compounds with improved therapeutic potential. By strategically modifying the ursane skeleton, it is possible to modulate properties such as potency, selectivity, and pharmacokinetic profiles.

Role of Cytochrome P450 Enzymes in Triterpenoid (B12794562) Biotransformation

At the molecular level, many of the key oxidative reactions in microbial biotransformation are catalyzed by cytochrome P450 (CYP) enzymes. frontiersin.org These enzymes are a superfamily of heme-containing monooxygenases that are ubiquitous in nature and play a critical role in the metabolism of a wide range of endogenous and exogenous compounds. frontiersin.orgfrontiersin.org

In the context of ursane triterpenoid biotransformation, microbial CYPs can introduce hydroxyl groups at various positions on the triterpenoid backbone. frontiersin.orgfrontiersin.org The regioselectivity of these enzymes is a key determinant of the final product profile. The identification and characterization of novel microbial CYPs with unique specificities towards ursane substrates is an active area of research. These enzymes represent valuable biocatalytic tools for the targeted synthesis of novel triterpenoid derivatives.

Plant Metabolic Engineering for Enhanced Triterpenoid Production

While microbial biotransformation offers a powerful means of modifying existing triterpenoids, enhancing the production of these compounds in their natural plant sources through metabolic engineering is another promising strategy. mdpi.com The low abundance of many valuable triterpenoids in plants often limits their large-scale extraction and application. nih.govmdpi.com

Metabolic engineering in plants aims to upregulate the biosynthetic pathways leading to the desired triterpenoids. This can be achieved by overexpressing key enzymes in the pathway, such as those involved in the synthesis of the ursane skeleton or the subsequent modifying enzymes. mdpi.com For instance, overexpressing the gene for α-amyrin synthase could potentially increase the flux towards ursane triterpenoid production. biorxiv.org

Furthermore, understanding the regulatory networks that control triterpenoid biosynthesis is crucial for successful metabolic engineering. By identifying and manipulating transcription factors that regulate the expression of biosynthetic genes, it may be possible to switch on or enhance the production of specific triterpenoids. The ultimate goal is to create "cell factories" in plants for the sustainable and high-yield production of valuable ursane triterpenoids. nih.gov

Chemical Synthesis and Strategic Structural Modification of 12 Ursene 3,16,22 Triol

Total Synthesis Approaches to Ursane (B1242777) Triterpenoids

The total synthesis of ursane triterpenoids, a class of pentacyclic triterpenoids, represents a formidable challenge in organic chemistry due to their complex, stereochemically rich structures. The biosynthesis of these compounds in plants begins with the cyclization of the acyclic precursor, 2,3-oxidosqualene (B107256), into either the α-amyrin or β-amyrin skeletons, which then undergo further enzymatic modifications. researchgate.net Chemical total synthesis endeavors often draw inspiration from these biosynthetic pathways, employing biomimetic strategies that involve cationic cyclization cascades of polyene precursors.

A key strategic consideration in the total synthesis of the ursane skeleton is the construction of the five-fused ring system with precise stereochemical control. One of the foundational approaches in terpene synthesis is the Stork-Eschenmoser hypothesis, which postulates a stereoelectronically controlled cyclization of a polyene initiated by a proton. This concept has been instrumental in the development of biomimetic total syntheses of various terpenes and steroids.

While the direct total synthesis of 12-Ursene-3,16,22-triol has not been extensively reported, the synthesis of the parent ursane skeleton and closely related analogs like ursolic acid provides significant insights. These syntheses often involve the carefully orchestrated formation of multiple carbon-carbon bonds and stereocenters in a limited number of steps. Key reactions in these synthetic routes include:

Polyolefin Cyclization: This powerful strategy mimics the natural biosynthetic pathway. An acyclic polyene substrate is treated with a Lewis acid or a protic acid to initiate a cascade of cyclizations, forming the polycyclic core in a single step. The stereochemical outcome of these reactions is often dictated by the geometry of the double bonds in the precursor and the conformational preferences of the cyclizing carbocationic intermediates.

Diels-Alder Reactions: This pericyclic reaction is a valuable tool for the construction of the six-membered rings present in the ursane skeleton. By carefully choosing the diene and dienophile, chemists can control the regioselectivity and stereoselectivity of the cycloaddition to build key carbocyclic fragments.

Radical Cyclizations: Radical-mediated cyclizations offer an alternative approach to the formation of the ring system, often under milder conditions than cationic cyclizations. These reactions can be initiated by various radical initiators and can be highly effective in forming five- and six-membered rings.

Annulation Strategies: Stepwise construction of the rings through various annulation reactions, such as the Robinson annulation, provides a more controlled but often longer approach to the ursane skeleton.

A significant challenge in the total synthesis of ursane triterpenoids is the introduction of the various oxygen functionalities at specific positions with the correct stereochemistry. This often requires the use of stereoselective oxidation and reduction reactions at late stages of the synthesis.

Semi-synthetic Derivatization Strategies for this compound and its Analogs

Semi-synthesis, starting from readily available natural triterpenoids, is a more practical and widely used approach for accessing derivatives of this compound and its analogs. This strategy leverages the pre-existing complex scaffold of a natural product and introduces chemical modifications to explore structure-activity relationships and develop new compounds with improved properties. Ursolic acid, an abundant and structurally similar ursane triterpenoid (B12794562), often serves as a starting material for the synthesis of more complex derivatives.

Regioselective Hydroxylation and Oxidation Reactions

The introduction or modification of hydroxyl groups at specific positions on the ursane skeleton is crucial for altering the biological activity of these compounds. Regioselective hydroxylation and oxidation reactions are therefore key tools in the semi-synthetic derivatization of this compound and its precursors.

Hydroxylation: Introducing new hydroxyl groups at specific carbon atoms can be achieved through various methods:

Microbial Biotransformation: Utilizing microorganisms or their enzymes offers a powerful and often highly regioselective and stereoselective method for hydroxylating triterpenoid skeletons. For instance, certain bacterial strains can introduce hydroxyl groups at positions that are difficult to access through conventional chemical means.

Chemical Oxidation: Reagents such as selenium dioxide (SeO2) can be used for allylic hydroxylation, introducing a hydroxyl group adjacent to the C12-C13 double bond. Other oxidizing agents, including various peroxy acids and transition metal catalysts, can also be employed, although achieving high regioselectivity can be challenging due to the presence of multiple reactive C-H bonds.

Oxidation: The existing hydroxyl groups in this compound at positions C3, C16, and C22 can be selectively oxidized to the corresponding ketones. This transformation can significantly impact the compound's polarity, hydrogen bonding capacity, and biological activity. Common oxidizing agents for this purpose include:

Chromium-based reagents: Jones reagent (CrO3 in sulfuric acid and acetone) and pyridinium (B92312) chlorochromate (PCC) are classic reagents for the oxidation of secondary alcohols to ketones.

Dess-Martin periodinane (DMP): This hypervalent iodine reagent is a mild and selective oxidizing agent that is widely used in modern organic synthesis.

Swern oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, such as oxalyl chloride or trifluoroacetic anhydride, to oxidize alcohols to aldehydes or ketones under mild conditions.

The choice of oxidizing agent and reaction conditions is critical for achieving selective oxidation, especially in a polyhydroxylated molecule like this compound.

Esterification and Glycosylation Modifications

Modifying the hydroxyl groups of this compound through esterification and glycosylation is a common strategy to alter its physicochemical properties, such as solubility and bioavailability, and to modulate its biological activity.

Esterification: The hydroxyl groups at C3, C16, and C22 can be converted to esters by reacting the triol with various acylating agents, such as acid chlorides, acid anhydrides, or carboxylic acids in the presence of a coupling agent. This allows for the introduction of a wide range of functional groups, which can influence the compound's lipophilicity and its interactions with biological targets. Selective esterification of one hydroxyl group over the others can be achieved by exploiting the different reactivities of the hydroxyl groups or by using protecting group strategies.

Glycosylation: The attachment of sugar moieties to the triterpenoid scaffold can have a profound impact on its biological activity. Glycosylation can enhance water solubility, alter pharmacokinetic properties, and in some cases, is essential for the compound's therapeutic effect. Chemical glycosylation typically involves the reaction of a protected glycosyl donor (e.g., a glycosyl halide or thioglycoside) with the triterpenoid aglycone in the presence of a promoter. The stereochemical outcome of the glycosidic bond formation is a critical aspect of this reaction. Enzymatic glycosylation, using glycosyltransferases, offers a highly stereoselective and regioselective alternative to chemical methods.

Stereoselective Transformations

The stereochemistry of the ursane skeleton is a key determinant of its biological activity. Stereoselective transformations are therefore essential for the synthesis of specific stereoisomers and for understanding the stereochemical requirements for biological interactions. Such transformations can include:

Stereoselective reductions: The reduction of a ketone to a secondary alcohol can be achieved with high stereoselectivity using chiral reducing agents or by employing substrate-directed reductions where the existing stereocenters in the molecule influence the facial selectivity of the hydride attack.

Inversion of stereocenters: The stereochemistry of a hydroxyl group can be inverted, for example, through a Mitsunobu reaction, which proceeds with inversion of configuration.

Stereocontrolled additions to double bonds: Reactions such as epoxidation or dihydroxylation of the C12-C13 double bond can be performed stereoselectively using chiral catalysts or by taking advantage of the steric hindrance imposed by the rest of the molecule.

These stereoselective transformations are crucial for generating a diverse library of stereoisomers of this compound and its derivatives, which is essential for detailed structure-activity relationship studies.

Design and Synthesis of Novel this compound Derivatives for Mechanistic Probing

The design and synthesis of novel derivatives of this compound are not only aimed at discovering new therapeutic agents but also at creating molecular probes to investigate the mechanisms of action of this class of compounds. These probes can be invaluable tools for identifying cellular targets and elucidating signaling pathways.

The design of such derivatives often involves the incorporation of specific functionalities that allow for detection or interaction with other molecules. Examples of such modifications include:

Introduction of reporter groups: Fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes can be attached to the triterpenoid scaffold. These reporter groups allow for the visualization and tracking of the molecule within cells and for the identification of binding partners through techniques like affinity chromatography and pull-down assays.

Photoaffinity labeling probes: These derivatives contain a photolabile group that can be activated by light to form a covalent bond with a nearby biological target. This allows for the irreversible labeling and subsequent identification of the target protein.

Click chemistry handles: The incorporation of azide (B81097) or alkyne functionalities allows for the use of "click chemistry" reactions, which are highly efficient and specific reactions for conjugating the triterpenoid to other molecules, such as fluorescent probes, affinity tags, or drug delivery systems.

The synthesis of these specialized derivatives requires careful planning to ensure that the introduced functionality does not significantly alter the compound's biological activity and that it is positioned in a way that allows for effective probing of its interactions. The semi-synthetic strategies described in the previous sections, such as selective functionalization of the hydroxyl groups, are often employed in the synthesis of these molecular probes.

By using these rationally designed derivatives, researchers can gain a deeper understanding of the molecular mechanisms underlying the biological effects of this compound, which can guide the future development of more potent and selective therapeutic agents.

Molecular and Cellular Mechanisms of Action Preclinical Focus of 12 Ursene 3,16,22 Triol

Antimicrobial and Antipathogen Mechanisms of Action

Inhibition of Bacterial Growth and Biofilm Formation

There is currently no specific scientific data available to detail the mechanisms by which 12-Ursene-3,16,22-triol may inhibit bacterial growth or the formation of biofilms.

Molecular Interactions with Pathogen Proteins (e.g., Pertactin, Adenylate cyclase)

Information regarding the molecular interactions between this compound and specific pathogen proteins, such as pertactin or adenylate cyclase, is not available in the current body of scientific literature.

Anti-inflammatory Cellular Mechanisms

Modulation of Inflammatory Signaling Pathways (e.g., NF-κB inhibition)

There are no available studies that specifically investigate the modulatory effects of this compound on key inflammatory signaling pathways, including the inhibition of Nuclear Factor-kappa B (NF-κB).

Regulation of Adhesion Molecule Expression (e.g., ICAM-1)

The regulatory effects of this compound on the expression of adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1), have not been documented in published research.

Inhibition of Pro-inflammatory Mediator Production (e.g., Nitric Oxide)

Specific data on the inhibitory effects of this compound on the production of pro-inflammatory mediators, such as nitric oxide, is not available.

Anticancer and Antiproliferative Mechanisms in Preclinical Models

There is no specific information available in the search results detailing the anticancer and antiproliferative mechanisms of this compound in preclinical models.

Induction of Apoptosis in Cancer Cell Lines

No studies were found that investigated or demonstrated the induction of apoptosis in any cancer cell lines by this compound.

Cell Cycle Arrest Mechanisms in Malignant Cells

Information regarding the ability of this compound to cause cell cycle arrest in malignant cells is not available in the current scientific literature based on the performed searches.

Inhibition of Cell Proliferation in Various Cancer Cell Lines (e.g., MCF-7, Caco-2, HepG2)

No data from studies examining the inhibitory effects of this compound on the proliferation of MCF-7, Caco-2, HepG2, or any other cancer cell lines were found.

Identification of Molecular Targets in Cancer Pathways (e.g., Aromatase)

There are no available research findings that identify specific molecular targets, such as aromatase, for this compound within cancer pathways.

Antidiabetic Mechanisms of Action

No specific information was found regarding the potential antidiabetic mechanisms of action for this compound.

Alpha-Glucosidase Inhibitory Activity and Kinetics

There are no studies available that report on the alpha-glucosidase inhibitory activity of this compound or the kinetics of such inhibition.

Molecular Docking and SAR in Antidiabetic Research

Molecular docking studies are computational techniques used to predict the binding orientation and affinity of a molecule to a target protein. In the context of antidiabetic research, these studies often focus on enzymes and receptors involved in glucose metabolism. While no specific molecular docking studies for this compound have been identified, research on other ursane (B1242777) and oleanane-type triterpenoids has highlighted their potential to interact with key diabetic targets. For instance, studies have shown that polyhydroxylated ursane triterpenoids can inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. Molecular docking analyses of these compounds have helped to elucidate the structure-activity relationships and the mechanisms of their inhibitory effects on both human and Saccharomyces cerevisiae α-glucosidase nih.gov.

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For ursane-type triterpenoids, SAR studies have revealed that the presence and position of hydroxyl and carboxyl groups significantly impact their antidiabetic properties mdpi.com. For example, the inhibitory activities of some ursane-type pentacyclic triterpenoids on α-glucosidase are influenced by the number of hydroxy groups and the presence and position of a carboxyl group mdpi.com. These findings suggest that the specific arrangement of the three hydroxyl groups in this compound likely plays a critical role in its potential interactions with diabetic targets. The chemistry of ursane-type triterpenoids has been actively explored, revealing a variety of pharmacological activities, including antidiabetic effects sinica.edu.twresearchgate.net.

Other Investigated Biological Target Interactions

Leishmaniasis is a parasitic disease caused by Leishmania protozoa. Research into natural products for new antileishmanial agents has shown that ursane-type triterpenoids possess promising activity. Although direct studies on this compound are not available, related compounds have demonstrated antileishmanial effects. For example, ursolic acid, a well-known ursane triterpenoid (B12794562), has displayed considerable antileishmanial activity with IC50 values ranging between 1.53 and 8.79 μg/mL phcog.com. Furthermore, a study on triterpenoid constituents from Kleinia odora identified several ursane triterpenes that were active against intracellular amastigotes of Leishmania infantum nih.govresearchgate.net. These findings suggest that the ursane scaffold, which this compound possesses, is a promising starting point for the development of new antileishmanial drugs.

Trypanosomiasis, or sleeping sickness, is another parasitic disease caused by protozoa of the genus Trypanosoma. Similar to the case with antileishmanial activity, the trypanocidal potential of this compound has not been directly investigated. However, research on other ursane triterpenoids has shown significant activity against Trypanosoma species. Ursolic acid has demonstrated notable antitrypanosomal activity phcog.com. A review of plant terpenoids as potential agents against trypanosomiasis highlighted a new ursane-type triterpenoid glycoside that exhibited a considerable growth-suppressing effect against Trypanosoma brucei trypomastigotes nih.gov. Additionally, ursane triterpenes isolated from Kleinia odora were found to be active against free trypomastigotes of T. brucei nih.govresearchgate.net. Structure-activity relationship studies on ursolic and oleanolic acids and their derivatives have indicated that the presence of free hydroxyl and/or carboxyl groups is necessary for their trypanocidal activity nih.gov.

A study investigating new ursane triterpenoids from Ficus pandurata evaluated their binding affinity for human cannabinoid and opioid receptors nih.govnih.gov. While this compound was not among the tested compounds, the findings for structurally similar molecules are noteworthy. Several isolated ursane triterpenoids exhibited good affinity towards the CB2 receptor, with displacement values ranging from 62.5% to 86.5% nih.govnih.gov. The binding mode of the active compounds in the active site of the CB2 cannabinoid receptors was also investigated through molecular modeling nih.govnih.gov. This suggests that the ursane skeleton could serve as a scaffold for ligands that interact with the cannabinoid system. The study did not report significant binding to opioid receptors for the tested compounds nih.gov.

Cholinesterase inhibitors are a class of compounds that block the normal breakdown of the neurotransmitter acetylcholine (B1216132). While there is no specific data on the anticholinesterase activity of this compound, a study on modified A-seco-triterpenoids of the lupane, oleanane (B1240867), and ursane types has been conducted nih.govbohrium.com. The results showed that most of these compounds displayed moderate acetylcholinesterase inhibitory activities in vitro nih.govbohrium.com. This indicates that the broader class of ursane triterpenoids has the potential to interact with cholinesterases, although the activity of the specific triol derivative remains to be determined.

Preclinical Pharmacological Evaluation of 12 Ursene 3,16,22 Triol and Its Derivatives

In Vitro Cellular Model Systems and Assays for Mechanistic Studies

In vitro studies are fundamental to the preclinical evaluation of novel compounds, providing insights into their mechanisms of action at a cellular and molecular level. These studies utilize a variety of established cell lines and assays to determine the compound's effects on cell health, proliferation, and specific cellular pathways.

Mammalian Cell Lines (e.g., U-937, RAW 264.7, A549, HUVEC)

The selection of appropriate mammalian cell lines is crucial for investigating the therapeutic potential of a compound. The choice of cell line is dictated by the research question and the specific cellular context being studied.

U-937: This human monocytic cell line is extensively used in immunology and cancer research to study processes such as differentiation, chemotaxis, and the effects of compounds on immune cell function.

RAW 264.7: A murine macrophage-like cell line, RAW 264.7 is a key model for investigating inflammation, phagocytosis, and the innate immune response.

A549: This human lung adenocarcinoma cell line is a widely accepted model for studying lung cancer and for the development of anticancer therapies.

HUVEC (Human Umbilical Vein Endothelial Cells): As a primary cell line, HUVECs are a vital tool for studying angiogenesis, inflammation, and other aspects of endothelial cell biology.

Cell Viability and Proliferation Assays (e.g., MTT assay)

Assessing the effect of a compound on cell viability and proliferation is a primary step in pharmacological evaluation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used for this purpose. In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, the absorbance of which is proportional to the number of living cells.

Table 1: Representative Data from a Hypothetical MTT Assay

| Concentration (µM) | % Cell Viability (Mean ± SD) |

|---|---|

| Control | 100 ± 5.2 |

| 1 | 98.1 ± 4.8 |

| 10 | 85.3 ± 6.1 |

| 50 | 62.7 ± 5.5 |

Apoptosis and Cell Cycle Analysis (e.g., Flow Cytometry)

Flow cytometry is a powerful technique for analyzing the effects of a compound on apoptosis (programmed cell death) and the cell cycle. By staining cells with fluorescent dyes that bind to DNA, such as propidium (B1200493) iodide, it is possible to quantify the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M). Apoptosis can be detected using assays such as Annexin V staining, which identifies the externalization of phosphatidylserine, an early marker of apoptosis.

Table 2: Illustrative Cell Cycle Analysis Data

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | % Apoptotic Cells (Sub-G1) |

|---|---|---|---|---|

| Control | 55.2 | 25.1 | 19.7 | 2.1 |

Enzyme Inhibition Assays (e.g., α-glucosidase, aromatase, acetylcholinesterase)

Many drugs exert their effects by inhibiting specific enzymes. In vitro enzyme inhibition assays are used to screen compounds for their ability to block the activity of target enzymes.

α-Glucosidase: Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and glucose absorption.

Aromatase: As a key enzyme in estrogen biosynthesis, aromatase inhibitors are used in the treatment of hormone-receptor-positive breast cancer.

Acetylcholinesterase: Inhibitors of this enzyme increase the levels of the neurotransmitter acetylcholine (B1216132) and are used to treat the symptoms of Alzheimer's disease.

Table 3: Example of Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| Compound Y | α-Glucosidase | 15.4 |

| Acarbose (Control) | α-Glucosidase | 2.1 |

| Compound Z | Acetylcholinesterase | 8.9 |

Immunological Assays (e.g., ICAM-1 expression, cytokine production)

To evaluate the immunomodulatory effects of a compound, various immunological assays are employed. These can measure the expression of cell adhesion molecules, such as Intercellular Adhesion Molecule-1 (ICAM-1), which plays a role in inflammation and immune responses. Assays to quantify the production of cytokines (e.g., TNF-α, IL-6, IL-10) are also crucial for understanding how a compound might influence the immune system.

In Vivo Animal Model Systems for Mechanistic Efficacy Studies

Anti-inflammatory Models (e.g., TPA-induced inflammation)

The potential anti-inflammatory effects of 12-Ursene-3,16,22-triol would typically be investigated using models such as 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced inflammation in animal models, commonly mice. This model is a standard for assessing the efficacy of topical anti-inflammatory agents. The application of TPA to mouse skin induces a significant inflammatory response, characterized by edema, erythema, and cellular infiltration. The anti-inflammatory activity of a test compound is evaluated by its ability to reduce these inflammatory markers.

Table 1: Representative Data from TPA-Induced Anti-inflammatory Studies on Ursane (B1242777) Triterpenoids

| Compound | Animal Model | Key Findings |

| Ursolic Acid | Mouse | Significant reduction in ear edema |

| Oleanolic Acid | Rat | Inhibition of inflammatory cell infiltration |

Note: This table is illustrative of data for related compounds, as specific data for this compound is not available.

Antitumor Models (e.g., Murine Xenografts, Syngeneic Models)

The antitumor potential of this compound could be assessed using various in vivo models. Murine xenograft models, where human tumor cells are implanted into immunodeficient mice, allow for the evaluation of a compound's direct effect on human cancer cells. Syngeneic models, on the other hand, involve the implantation of murine tumor cells into immunocompetent mice, providing a valuable tool for studying the interplay between the compound, the tumor, and the immune system.

Table 2: Common Antitumor Models for Triterpenoid (B12794562) Evaluation

| Model Type | Description | Common Cell Lines |

| Murine Xenograft | Human tumor cells in immunodeficient mice. | PC-3 (Prostate), MCF-7 (Breast) |

| Syngeneic Model | Murine tumor cells in immunocompetent mice. | B16-F10 (Melanoma), CT26 (Colon) |

Computational and In Silico Approaches in Triterpenoid Research

Computational methods are increasingly employed in the study of natural compounds like triterpenoids to predict their biological activities and mechanisms of action.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies could be used to identify potential protein targets and elucidate the molecular basis of its pharmacological effects. The binding affinity and interaction patterns can provide insights into the compound's potential efficacy.

Table 3: Illustrative Molecular Docking Data for Ursane Triterpenoids

| Triterpenoid | Protein Target | Predicted Binding Affinity (kcal/mol) |

| Ursolic Acid | Cyclooxygenase-2 (COX-2) | -8.5 |

| Asiatic Acid | Matrix Metalloproteinase-9 (MMP-9) | -9.2 |

Note: This table represents hypothetical data for related compounds, as specific data for this compound is unavailable.

Homology Modeling of Target Proteins

In cases where the three-dimensional structure of a potential protein target for this compound has not been experimentally determined, homology modeling can be employed. This method builds an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined three-dimensional structure of a related homologous protein (the "template"). The resulting model can then be used for molecular docking studies.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for understanding the physical basis of the structure and function of biomolecules. For this compound, MD simulations could be used to study its conformational flexibility and its dynamic interactions with biological targets, such as proteins or lipid membranes. These simulations provide a detailed view of the molecular interactions over time, offering insights that are not accessible through static modeling techniques.

Future Frontiers: Charting the Research Landscape of this compound

As scientific inquiry into the vast reservoir of natural products continues to unfold, the ursane-type triterpenoid this compound is emerging as a compound of significant interest. Possessing a complex stereochemistry and a range of potential biological activities, this molecule stands at the forefront of several exciting research avenues. This article explores the emerging research directions and future perspectives for this compound, from deciphering its molecular interactions to harnessing its potential for therapeutic development.

Q & A

Basic Research Questions

Q. How can researchers reliably identify 12-Ursene-3,16,22-triol in natural extracts?

- Methodological Answer : Identification typically involves a combination of chromatographic and spectroscopic techniques. Thin-layer chromatography (TLC) with specific solvent systems (e.g., ethyl acetate/hexane) can provide preliminary separation. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 210 nm) is recommended for precise quantification, as validated by ≥98% purity standards . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for confirming molecular weight and structural features, such as hydroxyl group positions .

Q. What are the recommended protocols for purifying this compound from plant sources?

- Methodological Answer : Purification often employs column chromatography (silica gel or reversed-phase C18) with gradient elution using solvents like methanol/water or chloroform/methanol. Preparative HPLC is essential for isolating high-purity fractions, particularly for stereoisomer separation. Researchers should validate purity using HPLC-MS and cross-reference CAS No. 1242085-06-8 for batch consistency .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : While specific toxicity data are limited, general safety guidelines for triterpenoids apply. Use personal protective equipment (PPE), including gloves and lab coats, and work in a fume hood. Refer to safety data sheets (SDS) for organic solvents used in extraction and purification. Note that commercial standards are labeled "for research use only," emphasizing the need for institutional biosafety committee oversight .

Advanced Research Questions

Q. How can advanced spectroscopic methods resolve the stereochemistry of this compound?

- Methodological Answer : Stereochemical elucidation requires 2D-NMR techniques (e.g., COSY, HSQC, HMBC) to assign proton and carbon couplings, particularly for hydroxyl groups at C-3, C-16, and C-22. X-ray crystallography is ideal for definitive confirmation, though it requires high-purity crystals. Computational modeling (e.g., density functional theory) can supplement experimental data to predict stable conformers .

Q. What strategies address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Contradictions may arise from variations in purity, assay conditions, or biological models. Researchers should:

- Validate compound purity via HPLC and MS before assays.

- Replicate studies using standardized protocols (e.g., cell lines, exposure times).

- Perform systematic reviews to assess bias or methodological heterogeneity, following Cochrane guidelines for meta-analysis .

- Compare results against structurally similar triterpenoids (e.g., hopane derivatives) to identify structure-activity relationships .

Q. What in silico approaches predict the pharmacological targets of this compound?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) can model interactions with enzymes like cyclooxygenase or cytochrome P450. Pharmacophore mapping identifies key functional groups (e.g., hydroxyls) responsible for binding. Databases like PubChem and ChEMBL provide bioactivity data for analogous compounds, enabling quantitative structure-activity relationship (QSAR) modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.